molecular formula C14H14Cl2N4O2S2 B2718808 N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide CAS No. 868972-78-5

N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Cat. No.: B2718808
CAS No.: 868972-78-5
M. Wt: 405.31
InChI Key: WJBNEWHJJUEPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-((3,4-Dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a synthetic 1,3,4-thiadiazole derivative characterized by a thioether-linked 2-oxoethyl group substituted with a 3,4-dichlorophenylamino moiety and an isobutyramide side chain. The 1,3,4-thiadiazole core is a well-established pharmacophore in medicinal chemistry, associated with antitumor, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name

N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4O2S2/c1-7(2)12(22)18-13-19-20-14(24-13)23-6-11(21)17-8-3-4-9(15)10(16)5-8/h3-5,7H,6H2,1-2H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBNEWHJJUEPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a compound that has gained attention due to its potential biological activities. This article discusses its structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The compound's IUPAC name is N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide. Its molecular formula is C19H16Cl2N4O4S2C_{19}H_{16}Cl_{2}N_{4}O_{4}S_{2}, with a molecular weight of 499.38 g/mol. The structure includes several functional groups such as an amide group and a thiadiazole ring, which are critical for its biological activity.

Antitumor Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antitumor properties. For instance, studies have shown that derivatives of thiadiazoles can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Specifically, this compound may act through mechanisms involving:

  • Inhibition of key signaling pathways: These compounds often target pathways involved in cell cycle regulation and apoptosis.
  • Impact on angiogenesis: Some studies suggest that thiadiazole derivatives can inhibit the formation of new blood vessels in tumors .

Inhibition of Enzymatic Activity

The compound may also act as an inhibitor of specific enzymes crucial for tumor growth. For example, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway essential for DNA synthesis . This inhibition can lead to reduced proliferation of cancer cells.

Case Studies and Research Findings

A series of studies have explored the biological activity of related compounds. For instance:

  • Study on Thiadiazole Derivatives: A study published in Bioorganic & Medicinal Chemistry reported the synthesis and evaluation of various thiadiazole derivatives for their anticancer activities. The results indicated that certain modifications significantly enhanced their potency against cancer cell lines .
  • Mechanistic Insights: Another investigation highlighted the role of thiadiazole-based compounds in modulating cellular pathways involved in apoptosis and cell cycle regulation. These findings suggest that this compound could similarly influence these pathways .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits proliferation in cancer cell lines ,
Enzyme InhibitionPotential inhibitor of DHFR
Apoptosis InductionInduces programmed cell death in malignant cells
Angiogenesis InhibitionReduces new blood vessel formation in tumors

Scientific Research Applications

The compound exhibits potential biological activities that are primarily focused on antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with thiadiazole and furan derivatives often demonstrate significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. A study on related structures revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is particularly noteworthy. In vitro studies have demonstrated that derivatives of thiadiazole exhibit cytotoxic effects against several cancer cell lines:

Compound Cell Line IC50 (µM)
Compound AMCF7 (Breast Cancer)< 100
Compound BHCT116 (Colon Cancer)< 100
Compound CHeLa (Cervical Cancer)< 100

These findings suggest that the compound could be a candidate for further development in cancer therapeutics .

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

  • Study on Anticancer Properties :
    • A study focused on the anticancer activities of thiadiazole derivatives found that certain modifications significantly enhanced cytotoxicity against MCF7 cells .
  • Antimicrobial Efficacy :
    • Research demonstrated that related compounds exhibited strong inhibitory effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related 1,3,4-thiadiazole derivatives based on synthesis, physicochemical properties, and inferred bioactivity. Key analogs are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Substituents (R-groups) Yield (%) Melting Point (°C) Key Bioactivity (if reported)
Target Compound 3,4-Dichlorophenylamino, isobutyramide N/A N/A Inferred antitumor/antimicrobial potential
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzyl, phenoxyacetamide 74 132–134 Not reported
N-[5-({2-[(3-Chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-[(3-methyl-2-oxo-2H-triazinoquinazolin-6-yl)thio]acetamide (6.4) 3-Chlorophenylamino, triazinoquinazoline-thioacetamide 94.8 243–245 Bioluminescence inhibition (acute/chronic)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) Ethyl, p-tolylamino-thioacetamide N/A N/A IC50: 0.084 mM (MCF-7), 0.034 mM (A549)

Key Observations:

Structural Features: The target compound’s 3,4-dichlorophenylamino group distinguishes it from analogs with simpler aryl substituents (e.g., 4-chlorobenzyl in 5e or p-tolylamino in 4y ). Chlorinated aromatics often enhance binding to hydrophobic enzyme pockets or microbial membranes . The isobutyramide group may confer better solubility compared to bulkier acyl chains (e.g., phenoxyacetamide in 5e or triazinoquinazoline-thioacetamide in 6.4 ).

Synthesis and Yield :

  • Yields for similar thiadiazoles range from 68% to 94.8%, depending on substituent complexity and reaction conditions . The target compound’s synthesis would likely follow analogous alkylation/acylation steps, as described for 6.4 .

Compound 4y exhibited potent cytotoxicity against cancer cells (IC50 < 0.1 mM), attributed to its dual thiadiazole-thioacetamide pharmacophore . The target compound’s dichlorophenyl group may similarly enhance DNA intercalation or enzyme inhibition.

Research Findings and Implications

Antitumor Potential: Thiadiazole derivatives with electron-withdrawing substituents (e.g., chloro, trifluoromethyl) show enhanced cytotoxicity by disrupting tubulin polymerization or topoisomerase activity . The target’s dichlorophenyl group aligns with this trend.

Antimicrobial Activity :

  • Compounds like 6.4 inhibit bacterial bioluminescence via oxidative stress or membrane disruption . The dichlorophenyl moiety in the target compound could amplify such effects due to increased lipophilicity.

Q & A

Q. What advanced separation technologies (e.g., CRDC RDF2050104) are applicable for purifying this compound?

  • Methodological Answer : Membrane-based nanofiltration (MWCO 300–500 Da) removes low-MW impurities . Simulated moving bed (SMB) chromatography optimizes enantiomeric purity if chiral centers exist . Particle size analysis (PSD via laser diffraction) ensures uniformity in recrystallized products .

Notes

  • Methodological Rigor : Emphasized peer-reviewed synthesis protocols , spectral validation , and CRDC frameworks .
  • Theoretical Links : Integrated medicinal chemistry principles , computational modeling , and process engineering .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.